molecular formula C55H63N5O29 B068838 Fura-PE3/AM CAS No. 172890-84-5

Fura-PE3/AM

Cat. No. B068838
M. Wt: 1258.1 g/mol
InChI Key: CGAZNAYDEAJZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan derivatives, including those synthesized from furan compounds like Fura-PE3/AM, are significant in the field of polymer chemistry due to their potential as bio-based alternatives to petroleum-derived materials. The focus on furan-containing compounds stems from their sustainable synthesis routes and promising applications in developing environmentally friendly materials.

Synthesis Analysis

A notable approach to synthesizing furan derivatives involves the carboxylation route to furan-2,5-dicarboxylic acid (FDCA), a crucial precursor for producing bio-based polyesters such as poly(ethylene furandicarboxylate) (PEF). This method exploits carbonate-promoted C–H carboxylation, offering a greener alternative by utilizing CO2 and avoiding late-stage oxidation processes (Dick et al., 2017).

Molecular Structure Analysis

The molecular structure of furan-containing polymers like PEF significantly contributes to their remarkable properties. For instance, the asymmetry of the furan ring in PEF leads to better gas barrier properties compared to poly(ethylene terephthalate) (PET), largely due to the polarity introduced by the oxygen atom in the furan ring. This aspect is crucial in enhancing the material's functionality for packaging applications (Sun et al., 2019).

Chemical Reactions and Properties

Furan derivatives engage in various chemical reactions, including cycloadditions and carboxylation, to yield a wide array of functional materials. For example, the synthesis of highly substituted furans can be achieved through reactions of alkynes with α-diazocarbonyls, facilitated by transition metal catalysts, demonstrating the versatility of furan compounds in organic synthesis (Cui et al., 2012).

Physical Properties Analysis

The physical properties of furan-containing polymers, such as PEF, include high tensile modulus and strength, attributed to the rigid molecular structure imparted by the furan ring. These materials exhibit excellent thermal stability and crystallization behavior, making them suitable for a wide range of applications (Knoop et al., 2013).

Chemical Properties Analysis

The chemical properties of furan-based polymers are influenced by their molecular structure, with the furan ring imparting unique characteristics such as enhanced gas barrier properties and biodegradability. This makes furan derivatives attractive for developing sustainable materials with reduced environmental impact (Xie et al., 2019).

Scientific Research Applications

Fura-PE3/AM, also known as Fura-2 AM, is a high-affinity, ratiometric, and UV light-excitable intracellular calcium indicator . This acetoxymethyl (AM) ester form is useful for noninvasive intracellular loading . It’s widely used in the field of cell biology for the detection and imaging of cellular ions .

One specific application of Fura-PE3/AM is in the study of calcium signaling in cells. For example, it has been used to investigate the interaction of human von Willebrand factor with platelet glycoprotein Ib . In this study, Fura-PE3/AM was used to measure changes in intracellular free calcium concentration .

The general method of application involves loading the cells with Fura-PE3/AM, which can freely cross cell membranes. Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell. The Fura-PE3/AM can then bind to free calcium ions, resulting in a change in fluorescence that can be detected using a fluorescence microscope .

The results or outcomes obtained from such studies can provide valuable insights into cellular processes that involve calcium signaling. For instance, the aforementioned study on von Willebrand factor and platelet glycoprotein Ib revealed that high shear stress in narrowed arteries causes von Willebrand factor to bind to its platelet receptor, glycoprotein Ib. This binding reportedly promotes an increase in intracellular free calcium concentration .

  • Calcium Imaging in Neurons

    • Fura-PE3/AM is often used in neuroscience to image calcium levels in neurons . This can help researchers understand neuronal activity, as changes in calcium levels can indicate the firing of action potentials.
    • The method involves loading neurons with Fura-PE3/AM, which can cross cell membranes and is then trapped inside the cell after being cleaved by esterases . The Fura-PE3/AM binds to free calcium ions, causing a change in fluorescence that can be detected and quantified .
  • Studying Muscle Contraction

    • Fura-PE3/AM can also be used to study muscle contraction, as this process is heavily dependent on calcium signaling .
    • Similar to the method used in neurons, muscle cells are loaded with Fura-PE3/AM, which then binds to free calcium ions . The change in fluorescence can be used to study the timing and strength of muscle contractions.
  • Drug Testing

    • Fura-PE3/AM is also used in drug testing, particularly for drugs that affect calcium signaling .
    • Cells are loaded with Fura-PE3/AM and then exposed to the drug being tested . Any changes in calcium levels, as indicated by changes in fluorescence, can provide information about how the drug affects the cells.
  • Investigating ER Stress and Apoptosis

    • Fura-PE3/AM has been used in studies investigating endoplasmic reticulum (ER) stress and apoptosis .
    • In one study, it was found that depletion of intracellular Ca2+ store itself may be a major factor in thapsigargin-induced ER stress and apoptosis in PC12 cells .
    • The method involves loading the cells with Fura-PE3/AM, and then inducing ER stress. The changes in calcium levels can then be monitored to understand the role of calcium in ER stress and apoptosis .
  • Studying Calcium Dynamics in Cardiac Cells

    • Fura-PE3/AM can be used to study calcium dynamics in cardiac cells .
    • The method involves loading the cardiac cells with Fura-PE3/AM, and then monitoring the changes in calcium levels during cardiac contraction .
  • Investigating Calcium Signaling in Immune Cells

    • Fura-PE3/AM can also be used to investigate calcium signaling in immune cells .
    • The method involves loading the immune cells with Fura-PE3/AM, and then monitoring the changes in calcium levels during immune responses .

properties

IUPAC Name

acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAZNAYDEAJZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H63N5O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583191
Record name (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1258.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fura-PE3/AM

CAS RN

172890-84-5
Record name (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fura-PE3/AM
Reactant of Route 2
Reactant of Route 2
Fura-PE3/AM
Reactant of Route 3
Reactant of Route 3
Fura-PE3/AM
Reactant of Route 4
Reactant of Route 4
Fura-PE3/AM
Reactant of Route 5
Reactant of Route 5
Fura-PE3/AM
Reactant of Route 6
Reactant of Route 6
Fura-PE3/AM

Citations

For This Compound
491
Citations
EP Milner, Q Zheng, JC Kermode - Journal of Laboratory and Clinical …, 1998 - Elsevier
… incubation at 23C with 10 i~mol/L Fura-PE3/AM (Texas Fluorescence Laboratory) in the dark; before addition to the platelets, the Fura-PE3/AM stock (5 mmol/L in dimethylsulfoxide) was …
Number of citations: 32 www.sciencedirect.com
S Grieshaber, JA Swanson, T Hackstadt - Cellular microbiology, 2002 - Wiley Online Library
… We also determined the concentrations of free Ca 2+ in the inclusion as well as the cell cytoplasm, using FURA-PE3 AM. Ratio images were taken and [Ca 2+ ] was calibrated according …
Number of citations: 103 onlinelibrary.wiley.com
I Yoshida, A Monji, K Tashiro, K Nakamura… - Neurochemistry …, 2006 - Elsevier
… -related Ca 2+ dysregulation in relation to apoptotic cell death in PC12 cells were investigated at physiological temperatures with a leak-resistant fluorescent indicator dye Fura-PE3/AM …
Number of citations: 121 www.sciencedirect.com
E Brustein, N Marandi, Y Kovalchuk, P Drapeau… - Pflügers Archiv, 2003 - Springer
… For the analysis of such network activities during early developmental stages we made long-term recordings (30–40 min) in paralysed zebrafish larvae stained with Fura PE3 AM (Fig. 6…
Number of citations: 143 link.springer.com
T Takahashi, H Igarashi, J Kawagoe… - Biology of …, 2009 - academic.oup.com
… Fura-PE3/AM is the same as Fura-2 in its spectral properties … C in HTF medium containing 3 μM fura-PE3/AM. Then, the dye-… Fura-PE3/AM fluorescence (excitation at 340 or 380 nm and …
Number of citations: 119 academic.oup.com
M Osanai, N Yamada, T Yagi - Neuroscience letters, 2006 - Elsevier
… Corticostriatal slices of rat brain were stained with Fura-PE3-AM. Long-lasting spontaneous intracellular Ca 2+ ([Ca 2+ ] i ) transients, which lasted up to about 250 s, were observed. …
Number of citations: 20 www.sciencedirect.com
S Tsutsui, S Itagaki, S Kawamura, K Harada… - Experimental …, 2003 - jstage.jst.go.jp
… to increase the solubility of fura-PE3/AM. After loading with fura-PE3/ AM, the hepatocytes were washed with the same buffer to remove uncleaved fura-PE3/AM and then cultures were …
Number of citations: 17 www.jstage.jst.go.jp
FW Hopf, PR Turner, WF Denetclaw Jr… - … of Physiology-Cell …, 1996 - journals.physiology.org
… Comparison of resting [Ca2+]i levels in normal and dystrophic fibroblasts, myoblasts, and myotubes loaded for 1 h at 23C with fura PE3-AM (A) or fura 2-AM (B). No significant …
Number of citations: 144 journals.physiology.org
M Shiraishi, M Ikeda, T Fujishiro, K Fukuyama, K Ito - Cell Calcium, 2000 - Elsevier
… Fura-PE3/AM for 30min at 37AC. When the response to aspirin-treated platelets was observed, aspirin (1 mM) was added during incubation with Fura-PE3/AM… Fura-PE3/AM was loaded …
Number of citations: 12 www.sciencedirect.com
T Nakatsuji, S Ieiri, K Masumoto, J Akiyoshi… - Journal of pediatric …, 2007 - Elsevier
… ester (fura-PE3/AM), and … L fura-PE3/AM dissolved in dimethylsulfoxide and 5% fetal bovine serum for 4 hours at 37 C (containing 0.02% Pluronic F-127). After loading with fura-PE3/AM, …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.